

Cellular Target Engagement of Sting18: A Technical Guide

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Compound of Interest

Compound Name: *Sting18*

Cat. No.: *B12299409*

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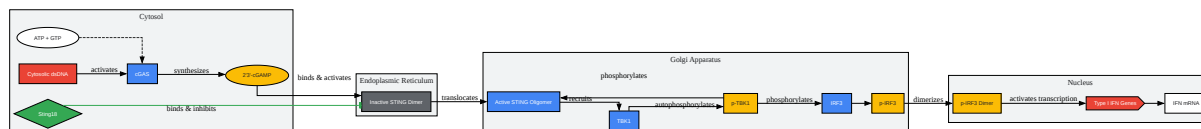
Introduction

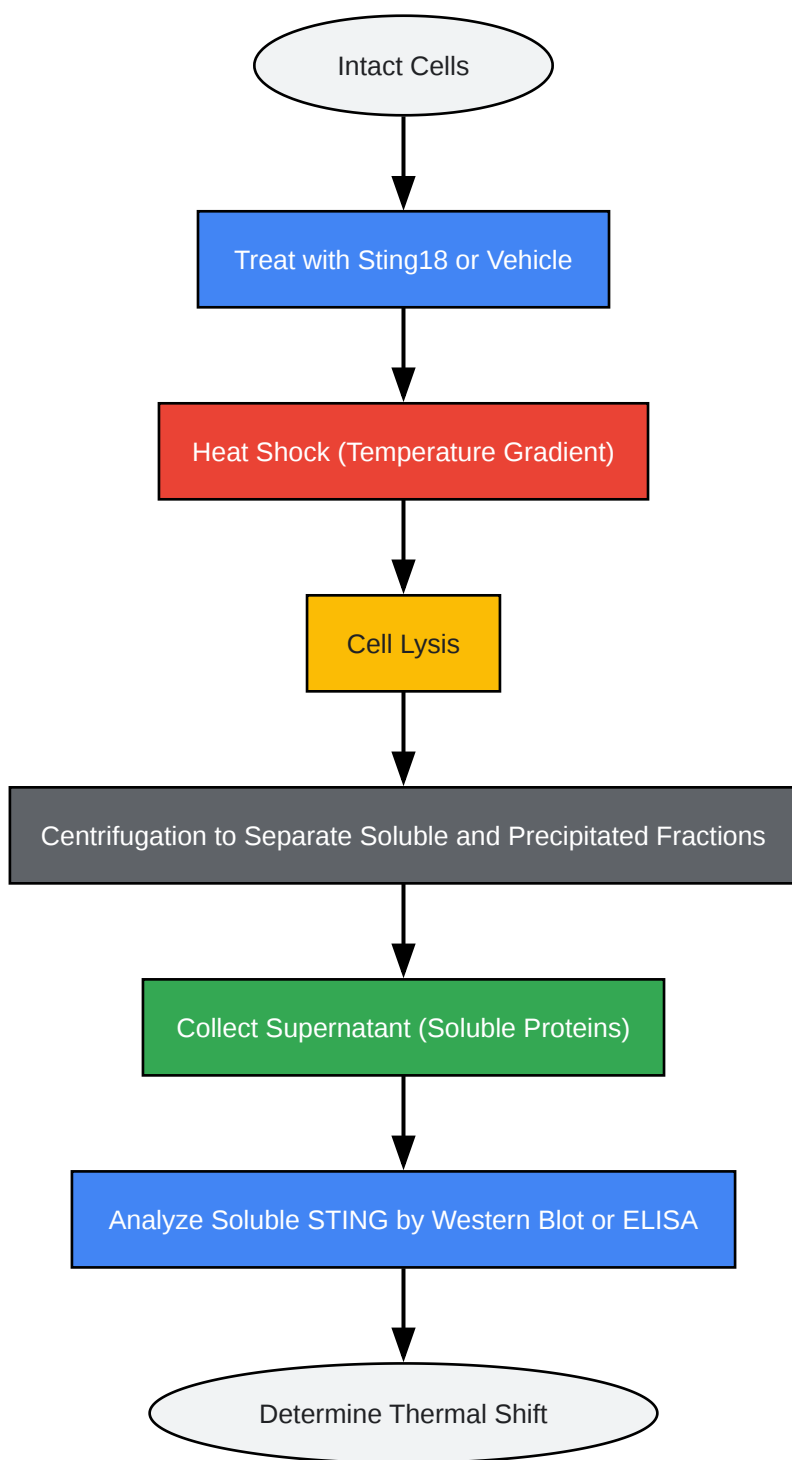
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Consequently, STING has emerged as a promising therapeutic target for a range of diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth overview of the cellular target engagement of **Sting18**, a competitive antagonist of the STING protein. This document outlines the methodologies used to characterize the binding and functional effects of **Sting18** in a cellular context, presenting quantitative data and detailed experimental protocols.

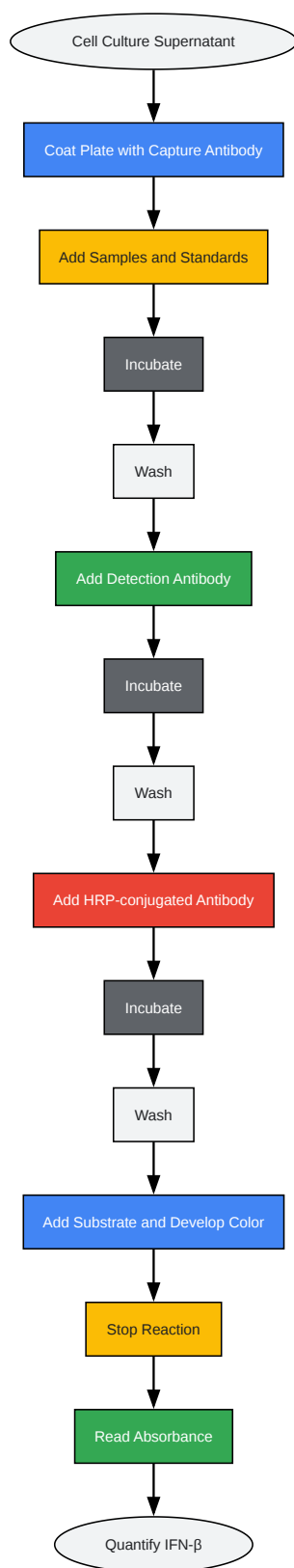
STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[2] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes

and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN- β) and other inflammatory cytokines. **Sting18** acts as a competitive antagonist, binding to STING and preventing its activation by cGAMP, thereby inhibiting this downstream signaling cascade.







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